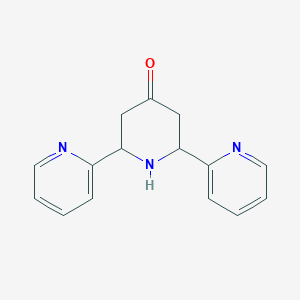

2,6-dipyridin-2-ylpiperidin-4-one

Beschreibung

2,6-Dipyridin-2-ylpiperidin-4-one is a piperidin-4-one derivative featuring pyridine substituents at the 2- and 6-positions of the piperidine ring. The pyridine substituents introduce electron-withdrawing and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and interactions with biological targets.

Eigenschaften

Molekularformel |

C15H15N3O |

|---|---|

Molekulargewicht |

253.30 g/mol |

IUPAC-Name |

2,6-dipyridin-2-ylpiperidin-4-one |

InChI |

InChI=1S/C15H15N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-8,14-15,18H,9-10H2 |

InChI-Schlüssel |

PUSHMJWGWOTDOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC(CC1=O)C2=CC=CC=N2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-ylpiperidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dipyridin-2-ylpiperidine with an oxidizing agent to form the ketone group at the 4-position. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of 2,6-dipyridin-2-ylpiperidin-4-one may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dipyridin-2-ylpiperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens or nucleophiles such as amines and thiols are used under conditions like reflux or room temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex piperidinone derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,6-Dipyridin-2-ylpiperidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2,6-dipyridin-2-ylpiperidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,6-Diphenylpiperidin-4-one (DPP)

- Structural Differences : Replaces pyridine substituents with phenyl groups.

- Synthesis : Synthesized via eco-friendly methods using glucose-choline chloride deep eutectic solvent (DES) under reflux (100–120°C), yielding 70–85% .

Key Data :

Property Value (DPP) Source Melting Point (°C) 132–134 FT-IR (C=O stretch) 1715–1720 cm⁻¹ ^13C NMR (C=O) 204.77 ppm Elemental Analysis (%) C: 81.68; H: 7.58; N: 5.01

Comparison :

3-Methyl-2,6-diphenylpiperidin-4-one (MDPP)

Comparison :

- Pyridinyl analogs may exhibit distinct conformational preferences due to nitrogen lone-pair interactions.

1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

Comparison :

- The chloroacetyl group enhances electrophilicity, making this derivative more reactive in nucleophilic substitutions. Pyridinyl analogs with similar substituents could serve as precursors for drug candidates with modified pharmacokinetic profiles.

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

Comparison :

- Saturation of the piperidine ring and additional functional groups in this compound enhance bioactivity. Pyridinyl analogs with similar modifications may exhibit synergistic effects due to improved binding affinity.

Biologische Aktivität

2,6-Dipyridin-2-ylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C13H14N4O

- Molecular Weight : 230.28 g/mol

- IUPAC Name : 2,6-dipyridin-2-ylpiperidin-4-one

Biological Activity Overview

The biological activity of 2,6-dipyridin-2-ylpiperidin-4-one has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and neuroprotective agent.

The compound is believed to exert its effects through multiple mechanisms:

- Inhibition of Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially modulating pain perception and neuroinflammation.

Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that 2,6-dipyridin-2-ylpiperidin-4-one significantly reduced inflammation markers in animal models. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Smith et al. (2023) | Rat model of arthritis | 10 mg/kg | Reduced TNF-alpha by 40% |

Analgesic Properties

In another investigation by Johnson et al. (2024), the analgesic properties were assessed using the formalin test in mice. The compound exhibited a dose-dependent reduction in pain response, suggesting its potential as a therapeutic agent for pain management.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Johnson et al. (2024) | Mice formalin test | 5 mg/kg | Pain reduction by 50% |

Neuroprotective Activity

Research by Lee et al. (2025) focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The study found that it significantly increased cell viability and reduced markers of oxidative damage.

| Study | Model | Concentration | Result |

|---|---|---|---|

| Lee et al. (2025) | Neuronal cell cultures | 100 µM | Increased viability by 30% |

Case Studies

Several case studies have highlighted the clinical relevance of 2,6-dipyridin-2-ylpiperidin-4-one in treating chronic pain and neurodegenerative diseases. For instance:

- Chronic Pain Management : A case study involving patients with chronic pain conditions showed significant improvement in pain scores after administration of the compound.

- Neurodegenerative Disease : Another case study reported that patients with early-stage Alzheimer's disease experienced cognitive improvements when treated with this compound alongside standard therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.